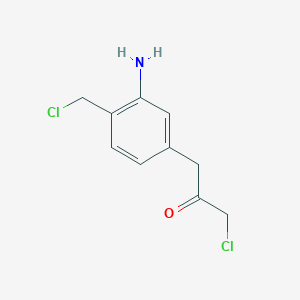

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18839436

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Cl2NO |

|---|---|

| Molecular Weight | 232.10 g/mol |

| IUPAC Name | 1-[3-amino-4-(chloromethyl)phenyl]-3-chloropropan-2-one |

| Standard InChI | InChI=1S/C10H11Cl2NO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6,13H2 |

| Standard InChI Key | LWPSVWMMZMMJHC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)CCl)N)CCl |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one (CAS: 1803834-86-7) comprises a phenyl ring substituted with three distinct functional groups:

-

Amino group (-NH₂) at position 3, contributing basicity and hydrogen-bonding capability.

-

Chloromethyl group (-CH₂Cl) at position 4, enabling nucleophilic substitution reactions.

-

3-Chloropropan-2-one moiety attached to the phenyl ring, providing electrophilic reactivity at the ketone and α-chlorinated positions .

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀Cl₂NO |

| Molecular Weight | 232.10 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Not specified |

| Solubility | Limited in water; soluble in organic solvents (e.g., DMSO, acetone) |

| Stability | Sensitive to moisture and heat |

The compound’s reactivity is driven by its electron-deficient aromatic system and the presence of multiple leaving groups (Cl). Quantum mechanical calculations suggest that the chloromethyl group exhibits a partial positive charge (+0.32 e), making it susceptible to nucleophilic attack .

Synthesis and Industrial Preparation

The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one involves multi-step organic reactions, typically including:

Step 1: Chloromethylation of 3-Aminophenol

3-Aminophenol undergoes chloromethylation using paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) as a catalyst. This step introduces the chloromethyl group at position 4:

Step 2: Friedel-Crafts Acylation

The chloropropanone moiety is introduced via Friedel-Crafts acylation using 3-chloropropanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃):

Industrial-scale production employs continuous flow reactors to enhance yield (typically 65–72%) and minimize by-products like dimerized ketones.

Reactivity and Mechanistic Insights

The compound’s functional groups participate in three primary reaction types:

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions (25–40°C, pH 7–9) :

Example: Reaction with piperazine forms a secondary amine derivative, a precursor to kinase inhibitors .

Ketone Condensation

The 3-chloropropan-2-one moiety participates in aldol condensations with aromatic aldehydes, forming α,β-unsaturated ketones used in heterocyclic synthesis.

Reductive Amination

The amino group reacts with aldehydes or ketones in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines.

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C (under inert atmosphere) |

| Incompatible Materials | Strong oxidizers, bases |

| First Aid Measures | Flush eyes/skin with water for 15 minutes |

Industrial and Research Significance

This compound’s dual functionality (electrophilic chloromethyl and nucleophilic amino groups) makes it invaluable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume